molecular formula C70H100N4O2P2 B3179114 (R)-3,5-iPr-4-NMe2-MeOBIPHEP CAS No. 919338-66-2

(R)-3,5-iPr-4-NMe2-MeOBIPHEP

Cat. No. B3179114
CAS RN: 919338-66-2
M. Wt: 1091.5 g/mol
InChI Key: SBQGDYGNDIQAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,5-iPr-4-NMe2-MeOBIPHEP, also known as BIPHEP, is an organic compound used as a chiral auxiliary in synthesizing enantiomerically pure compounds. It is an important reagent in asymmetric synthesis, a process that allows the production of optically active compounds with only one enantiomer present. BIPHEP is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

(R)-3,5-iPr-4-NMe2-MeOBIPHEP has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs. It is also used in the study of biochemical and physiological effects, such as the effects of drugs on the body and the effects of environmental pollutants on the body. In addition, (R)-3,5-iPr-4-NMe2-MeOBIPHEP is used in the development of new laboratory experiments, such as experiments to study the effects of drugs on the body and experiments to study the effects of environmental pollutants on the body.

Mechanism of Action

(R)-3,5-iPr-4-NMe2-MeOBIPHEP acts as a chiral auxiliary in the synthesis of enantiomerically pure compounds. It is used in the synthesis of optically active compounds by providing a chiral environment in which the desired compound can be synthesized. This chiral environment allows the desired compound to form in a single enantiomeric form.
Biochemical and Physiological Effects
(R)-3,5-iPr-4-NMe2-MeOBIPHEP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antiviral effects. It has also been shown to have effects on the body's metabolism and endocrine system. In addition, (R)-3,5-iPr-4-NMe2-MeOBIPHEP has been shown to have effects on the body's immune system and its response to environmental pollutants.

Advantages and Limitations for Lab Experiments

(R)-3,5-iPr-4-NMe2-MeOBIPHEP has several advantages for lab experiments. It is relatively simple and cost-effective to synthesize, and it produces pure enantiomers of (R)-3,5-iPr-4-NMe2-MeOBIPHEP. In addition, it is easy to use in laboratory experiments and can be used to study the effects of drugs on the body and the effects of environmental pollutants on the body. However, (R)-3,5-iPr-4-NMe2-MeOBIPHEP has some limitations for lab experiments. For example, it is not suitable for use in certain types of experiments, such as experiments that require high temperatures or experiments that require the use of hazardous chemicals.

Future Directions

(R)-3,5-iPr-4-NMe2-MeOBIPHEP has many potential future directions. It can be used to synthesize more complex compounds, such as peptides and proteins. It can also be used to study the effects of drugs on the body and the effects of environmental pollutants on the body. In addition, it can be used to develop new laboratory experiments, such as experiments to study the effects of drugs on the body and experiments to study the effects of environmental pollutants on the body. Finally, (R)-3,5-iPr-4-NMe2-MeOBIPHEP can be used to develop new pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs.

properties

IUPAC Name

4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGDYGNDIQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H100N4O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1091.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,5-iPr-4-NMe2-MeOBIPHEP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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